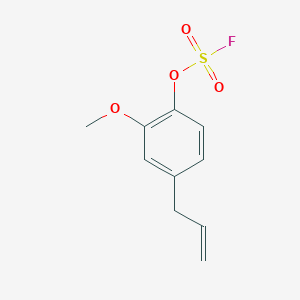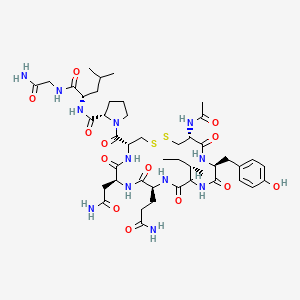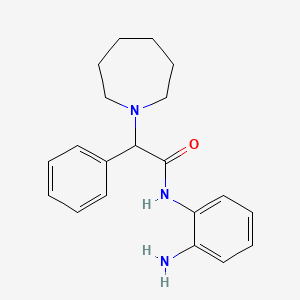![molecular formula C26H19N5O3 B14111595 1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14111595.png)
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system, substituted with phenyl and phenoxyphenyl groups. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an appropriate diamine with a dicarbonyl compound under acidic or basic conditions.
Formation of the Purine Ring: The purine ring is then constructed by reacting the imidazole intermediate with a suitable formyl or acylating agent.
Substitution Reactions: The phenyl and phenoxyphenyl groups are introduced through substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.
Methylation: The final step involves the methylation of the nitrogen atom in the imidazole ring, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and phenoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Mécanisme D'action
The mechanism of action of 1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle progression and regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK-cyclin complexes and downstream signaling pathways that regulate cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a fused heteroaromatic ring system, known for its biological activities.
Purine Derivatives: Compounds with a purine core structure, widely studied for their medicinal properties.
Imidazole Derivatives: Compounds containing an imidazole ring, used in various pharmaceutical applications.
Uniqueness
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the combination of imidazole and purine rings. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C26H19N5O3 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
4-methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H19N5O3/c1-29-23-22(24(32)28-26(29)33)30-16-21(17-8-4-2-5-9-17)31(25(30)27-23)18-12-14-20(15-13-18)34-19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32,33) |
Clé InChI |
RQERCQGAZGVGAR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)

![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)


![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)
